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Compound of Interest

Compound Name: N-(2-Amino-phenyl)-nicotinamide

Cat. No.: B1227351 Get Quote

A detailed analysis of 2-aminonicotinamide derivatives reveals a promising new class of

antifungal compounds with significant activity against a broad spectrum of pathogenic fungi,

including drug-resistant strains. This guide provides a comparative assessment of their efficacy,

supported by experimental data, to inform researchers and drug development professionals in

the field of antifungal therapy.

A series of novel 2-aminonicotinamide derivatives have been synthesized and evaluated for

their in vitro antifungal activity, demonstrating considerable potential as lead compounds for the

development of new antifungal drugs. These compounds were designed based on the

structures of known inhibitors of glycosylphosphatidylinositol (GPI)-anchored protein

biosynthesis, a crucial pathway for fungal cell wall integrity.

Efficacy Data Summary
The antifungal efficacy of the synthesized 2-aminonicotinamide analogues was determined by

their Minimum Inhibitory Concentration (MIC80), the concentration at which 80% of fungal

growth is inhibited. The data reveals that several analogues exhibit potent activity against

Candida albicans, with some showing broad-spectrum activity against other clinically relevant

fungi, including fluconazole-resistant strains.[1][2]

Table 1: In Vitro Antifungal Activity (MIC80, μg/mL) of 2-Aminonicotinamide Analogues
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yl

0.0313 0.0625 0.25 2.0 0.0313

11h

3-

Fluorophen

yl

0.0313 0.0625 0.25 1.0 0.0313

11b Methyl 0.25 0.5 1.0 4.0 0.25

11e Ethyl 0.125 0.25 1.0 2.0 0.125

11l Isopropyl 1.0 2.0 4.0 >8.0 1.0

10b

3-

Fluorophen

oxy

0.0625 0.125 0.5 2.0 0.0625

Fluconazol

e
- 0.25 64 0.5 8.0 4.0

Data sourced from "Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide

Derivatives as Antifungal Agents"[1][2]

The structure-activity relationship (SAR) analysis indicates that analogues with a fluorine-

substituted phenyl ring (11g and 11h) at the R position exhibit the most potent and broad-

spectrum antifungal activity.[1][2] Specifically, compounds 11g and 11h demonstrated excellent

activity against C. albicans with MIC80 values of 0.0313 μg/mL, which is significantly more

potent than the commonly used antifungal drug, fluconazole.[1][2] Notably, these compounds

retained high efficacy against fluconazole-resistant C. albicans.[1][2] Aliphatic substituents on

the phenyl ring were found to be less favorable for antifungal activity.[2]
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Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro antifungal activity of the 2-aminonicotinamide analogues was determined using a

broth microdilution method as recommended by the Clinical and Laboratory Standards Institute

(CLSI) M27-A3 guidelines.

1. Preparation of Fungal Inoculum:

Fungal strains were cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48

hours.

Colonies were collected and suspended in sterile saline to achieve a turbidity equivalent to a

0.5 McFarland standard.

The fungal suspension was then diluted in RPMI 1640 medium to a final concentration of 0.5

× 10³ to 2.5 × 10³ cells/mL.

2. Drug Dilution and Inoculation:

The test compounds were dissolved in DMSO to prepare stock solutions.

Serial two-fold dilutions of the compounds were prepared in a 96-well microtiter plate using

RPMI 1640 medium.

100 μL of the diluted fungal inoculum was added to each well containing 100 μL of the drug

solution.

3. Incubation and Endpoint Reading:

The plates were incubated at 35°C for 24-48 hours.

The MIC80 was determined as the lowest concentration of the compound that caused an

80% reduction in turbidity compared to the growth in the drug-free control well.

Mechanism of Action and Experimental Workflow
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The primary mechanism of action for these 2-aminonicotinamide analogues is the inhibition of

the biosynthesis of GPI-anchored proteins, which are essential components of the fungal cell

wall.[1] This disruption of the cell wall leads to fungal cell death.
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Caption: Proposed mechanism of action for 2-aminonicotinamide analogues.

The experimental workflow to elucidate this mechanism involved electron microscopy and laser

confocal microscopy to observe the effects of the lead compound, 11g, on the fungal cell wall.
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Experimental Workflow
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Caption: Workflow for investigating the mechanism of action.

Further studies confirmed that compound 11g targets the fungal cell wall and reduces the

content of GPI anchors on the cell surface of C. albicans.[1] This provides strong evidence for

the proposed mechanism of action and highlights the therapeutic potential of this class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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